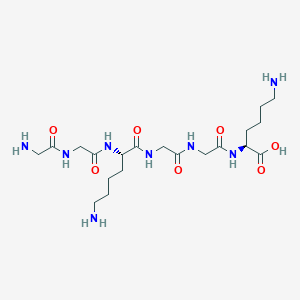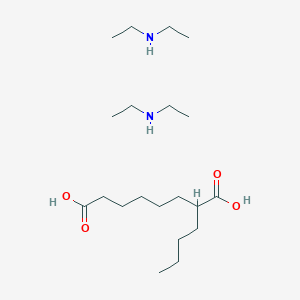
1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- is a heterocyclic compound with a unique structure that includes a benzene ring fused to a triazine ring. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,4,6-Trichloro-1,3,5-triazine and N,N-dimethylformamide (DMF) as reagents. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: This compound is structurally similar but lacks the thione group.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another similar compound with a hydroxyl group at the 3-position.
Uniqueness
1,2,3-Benzotriazine-4(3H)-thione, 3-hydroxy- is unique due to the presence of both the thione and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Número CAS |
832127-88-5 |
|---|---|
Fórmula molecular |
C7H5N3OS |
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
3-hydroxy-1,2,3-benzotriazine-4-thione |
InChI |
InChI=1S/C7H5N3OS/c11-10-7(12)5-3-1-2-4-6(5)8-9-10/h1-4,11H |
Clave InChI |
VCBVARVLWMGMIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)N(N=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)

![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)



![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)




![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
